N-(3-(Aminomethyl)-6-methylpyridin-2-YL)-N-methylmethanesulfonamide

Descripción

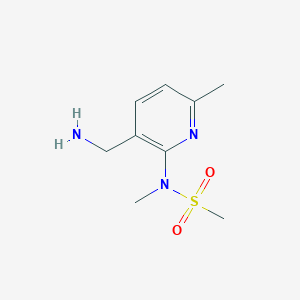

N-(3-(Aminomethyl)-6-methylpyridin-2-YL)-N-methylmethanesulfonamide is a sulfonamide derivative featuring a pyridine core substituted with an aminomethyl group at position 3 and a methyl group at position 4. The N-methylmethanesulfonamide moiety is attached to the pyridine nitrogen, conferring distinct electronic and steric properties. This compound is structurally analogous to pharmacologically active sulfonamides, which often exhibit roles in enzyme inhibition or receptor modulation .

Propiedades

Fórmula molecular |

C9H15N3O2S |

|---|---|

Peso molecular |

229.30 g/mol |

Nombre IUPAC |

N-[3-(aminomethyl)-6-methylpyridin-2-yl]-N-methylmethanesulfonamide |

InChI |

InChI=1S/C9H15N3O2S/c1-7-4-5-8(6-10)9(11-7)12(2)15(3,13)14/h4-5H,6,10H2,1-3H3 |

Clave InChI |

GSRUEFOFIQGADS-UHFFFAOYSA-N |

SMILES canónico |

CC1=NC(=C(C=C1)CN)N(C)S(=O)(=O)C |

Origen del producto |

United States |

Métodos De Preparación

General Synthetic Strategy

The preparation of N-(3-(aminomethyl)-6-methylpyridin-2-yl)-N-methylmethanesulfonamide generally involves:

- Construction or procurement of the substituted pyridine precursor.

- Introduction of the aminomethyl group at the 3-position.

- Formation of the N-methylmethanesulfonamide moiety through sulfonylation and methylation steps.

Stepwise Synthetic Routes

2.2.1 Synthesis of the Pyridin-2-yl Aminomethyl Intermediate

- Starting from 6-methylpyridin-2-yl derivatives, the aminomethyl group is introduced typically via reductive amination or nucleophilic substitution on a suitable leaving group (e.g., halomethyl derivative).

- For example, a 3-(chloromethyl)-6-methylpyridin-2-yl intermediate can be converted to the aminomethyl derivative by reaction with ammonia or an amine source, followed by reduction if necessary.

2.2.2 Formation of the Methanesulfonamide Group

- The N-methylmethanesulfonamide moiety is introduced by sulfonylation of the amine with methanesulfonyl chloride (MeSO2Cl) in the presence of a base such as triethylamine or DIPEA.

- Subsequent N-methylation can be performed using methyl iodide or methyl sulfate under basic conditions to afford the tertiary sulfonamide.

Representative Procedure (Literature-Based)

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 6-Methylpyridin-2-yl derivative + chloromethylation reagents | Introduction of chloromethyl group at 3-position | Not specified | Precursor for aminomethyl substitution |

| 2 | Ammonia or amine source, reductive amination | Conversion of chloromethyl to aminomethyl group | Moderate to good | Requires controlled conditions to avoid overreaction |

| 3 | Methanesulfonyl chloride, base (e.g., Et3N), DCM solvent | Sulfonylation of amine to sulfonamide | 60-70% | Performed at 0°C to room temperature |

| 4 | Methyl iodide, base (e.g., NaH or K2CO3), DMF | N-methylation of sulfonamide nitrogen | 50-65% | Reaction temperature ~RT to 85°C |

| 5 | Column chromatography (DCM/MeOH) | Purification | - | Yields pure white/off-white solid |

Detailed Research Findings

Reaction Conditions:

The sulfonylation step is typically conducted in dry dichloromethane with triethylamine as a base at 0°C to room temperature to avoid side reactions and ensure selectivity.

N-methylation is achieved using methyl iodide or methyl sulfate in polar aprotic solvents like DMF, often with sodium hydride or potassium carbonate as the base.Yields and Purity:

Yields for the sulfonamide formation step are reported around 60%, with overall yields for the final compound ranging depending on the precursor quality and reaction optimization.

Purity is confirmed by LC-MS with molecular ion peaks matching calculated masses (e.g., [M+H]+ = 216.07) and NMR spectra consistent with the assigned structure.Alternative Synthetic Routes:

Some studies report the use of palladium-catalyzed coupling reactions to build substituted pyridine intermediates, followed by sulfonamide formation.

Reductive amination under microwave conditions has also been employed for efficient aminomethyl introduction.

Summary Table of Preparation Methods

Análisis De Reacciones Químicas

Types of Reactions

N-(3-(Aminomethyl)-6-methylpyridin-2-YL)-N-methylmethanesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Aplicaciones Científicas De Investigación

Antifibrotic Activity

Recent studies have highlighted the potential of compounds similar to N-(3-(Aminomethyl)-6-methylpyridin-2-YL)-N-methylmethanesulfonamide in the treatment of fibrosis. For instance, derivatives of pyridine have shown significant inhibition of collagen expression, suggesting that this compound could be developed as an antifibrotic agent. Research demonstrated that certain pyridine derivatives effectively reduced hydroxyproline levels in cell cultures, indicating their role in collagen synthesis inhibition .

Anticancer Properties

There is ongoing research into the anticancer properties of pyridine derivatives, including this compound. Compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells. The presence of the aminomethyl group is believed to enhance the compound's interaction with biological targets involved in cell proliferation and survival pathways .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from commercially available pyridine derivatives. Techniques such as cycloaddition and nucleophilic substitution are commonly employed to construct the desired molecular framework .

Applications in Cycloaddition Chemistry

This compound can serve as a building block in the synthesis of more complex heterocycles through cycloaddition reactions. The ability to modify its structure allows for the exploration of new compounds with tailored biological activities .

In Vivo and In Vitro Studies

Biological evaluations have been conducted to assess the pharmacological properties of this compound. These studies include testing for cytotoxicity against various cancer cell lines and evaluating anti-inflammatory effects in animal models .

Drug Development Potential

Given its promising biological activities, this compound presents opportunities for further research aimed at drug development. Its unique structure may allow for modifications that enhance efficacy and reduce side effects.

Research Gaps

Further studies are needed to fully elucidate its pharmacokinetic properties, optimal dosing regimens, and potential interactions with other drugs.

Mecanismo De Acción

The mechanism of action of N-(3-(Aminomethyl)-6-methylpyridin-2-YL)-N-methylmethanesulfonamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its reaction. The pathways involved can include inhibition of metabolic processes or disruption of cell signaling pathways.

Comparación Con Compuestos Similares

The compound’s structural and functional attributes can be compared to analogs in three categories: pyridine-based sulfonamides , heterocycle-substituted sulfonamides , and impurity-related methanesulfonamides .

Pyridine-Based Sulfonamides with Substituent Variations

describes analogs of N-(3-(aminomethyl)-6-methylpyridin-2-YL)-N-methylmethanesulfonamide, where the pyridine ring’s 6-position substituent and sulfonamide groups are modified:

Key Observations :

- Trifluoromethyl (CF₃) vs. Methyl (CH₃) : CF₃ analogs () exhibit higher electron-withdrawing effects, which may enhance binding affinity to hydrophobic enzyme pockets but reduce solubility .

- The methyl group in the target compound offers minimal steric hindrance, favoring interactions with shallow binding sites .

Heterocycle-Substituted Sulfonamides

and describe sulfonamides with pyrimidine or phenyl cores, highlighting divergent pharmacological profiles:

Key Observations :

- Core Heterocycle : Pyridine-based sulfonamides (target compound) may exhibit different target selectivity compared to pyrimidine or phenyl analogs, which show potent FAK inhibition .

- Thermal Stability : Higher melting points in phenyl analogs (218°C vs. 124°C) suggest stronger crystalline packing, possibly due to planar aromatic systems .

Impurity-Related Methanesulfonamides

and list methanesulfonamide impurities in sumatriptan formulations, providing analytical benchmarks:

Key Observations :

- Chromatographic Behavior : Indole-based sulfonamides () have shorter retention times than pyridine analogs, likely due to differences in polarity .

- Regulatory Limits : Impurity thresholds (≤0.5%) underscore the importance of stringent synthesis control for pyridine-based sulfonamides in drug development .

Actividad Biológica

N-(3-(Aminomethyl)-6-methylpyridin-2-YL)-N-methylmethanesulfonamide, with the molecular formula and a molecular weight of approximately 229.30 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an aminomethyl group and a methanesulfonamide moiety. Its unique structure contributes to its biological activity, particularly as an enzyme inhibitor.

Research indicates that this compound may function primarily through competitive inhibition . This mechanism involves the compound competing with natural substrates for binding sites on target enzymes, which is crucial for modulating their activity and understanding its therapeutic potential.

Biological Activity

The compound has exhibited promising biological activities in various studies:

- Enzyme Inhibition : It has been identified as a potential inhibitor for several key enzymes involved in disease pathways. For instance, it may inhibit Bruton's tyrosine kinase (BTK), which is critical in B cell receptor signaling and associated with B cell malignancies .

- Anticancer Properties : In vitro studies have shown that derivatives similar to this compound can significantly inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest .

- Therapeutic Applications : The compound's properties suggest potential applications in treating autoimmune disorders and various types of cancer, particularly those involving B cell malignancies .

Case Studies

Several case studies highlight the biological activity of related compounds:

- Case Study 1 : A derivative demonstrated an IC50 value of 7 nM against BTK, indicating strong inhibitory activity. This study also reported that treatment led to apoptosis in TMD8 B cell lymphoma cells, showcasing the potential therapeutic effects of pyridine derivatives .

- Case Study 2 : Another study explored the structure-activity relationship (SAR) of similar compounds, revealing that modifications to the methanesulfonamide group could enhance inhibitory potency against specific enzymes involved in cancer progression .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.